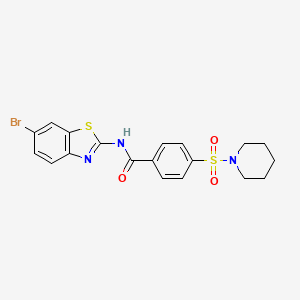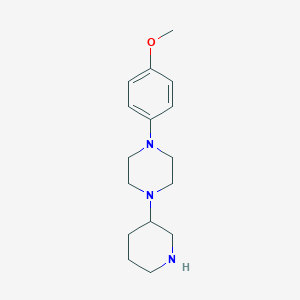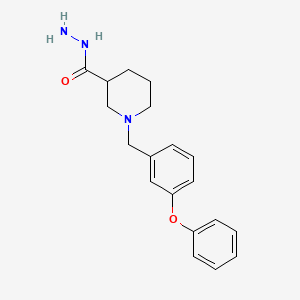
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential applications in cancer treatment, as well as in other areas of scientific research.
Mechanism of Action
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the availability of glutamate, which is important for cancer cell metabolism. As a result, cancer cells are unable to grow and divide as quickly, and may undergo apoptosis (cell death).
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of glutaminase activity, reduction in glutamate levels, and decreased cell growth and viability in cancer cells. N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has also been found to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide as a research tool is that it is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. However, one limitation is that it may not be specific to glutaminase, and may also inhibit other enzymes. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are a number of potential future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in developing more specific inhibitors of glutaminase, which may be more effective and have fewer side effects than N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide may have applications in other areas of scientific research, such as neurodegenerative diseases or metabolic disorders.
Synthesis Methods
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide can be synthesized through a multi-step process, starting with the reaction of 2-amino-5-bromobenzenethiol with 2-bromoacetyl bromide to form 6-bromo-1,3-benzothiazole-2-thiol. This compound is then reacted with 4-(1-piperidinylsulfonyl)benzoyl chloride to form N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has been found to be a promising inhibitor of glutaminase, which is overexpressed in many types of cancer cells. By inhibiting glutaminase, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide can reduce the availability of glutamate, which is important for cancer cell metabolism. This can lead to decreased cell growth and increased cell death in cancer cells.
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S2/c20-14-6-9-16-17(12-14)27-19(21-16)22-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPXUZMUVXVLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6071387.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)

![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
![dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate](/img/structure/B6071477.png)

![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)